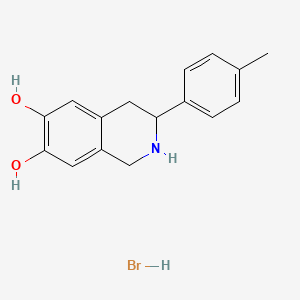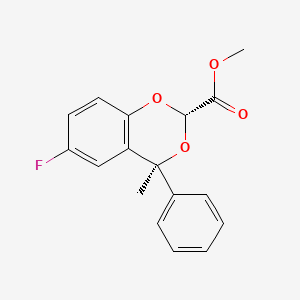
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzodioxane derivatives, which are known for their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation and Esterification: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide. The final esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azido derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The benzodioxane ring structure may also contribute to its ability to interact with biological membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, methyl ester, (E)-
- 1,3-Benzodioxan-2-carboxylic acid, 6-bromo-4-methyl-4-phenyl-, methyl ester, (E)-
Uniqueness
The presence of the fluorine atom in 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86617-09-6 |
|---|---|
Formule moléculaire |
C17H15FO4 |
Poids moléculaire |
302.30 g/mol |
Nom IUPAC |
methyl (2S,4S)-6-fluoro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H15FO4/c1-17(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)21-16(22-17)15(19)20-2/h3-10,16H,1-2H3/t16-,17-/m0/s1 |
Clé InChI |
QUQFGOUEVDXOBK-IRXDYDNUSA-N |
SMILES isomérique |
C[C@@]1(C2=C(C=CC(=C2)F)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1(C2=C(C=CC(=C2)F)OC(O1)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


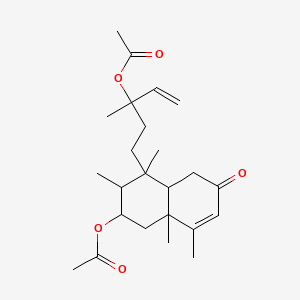

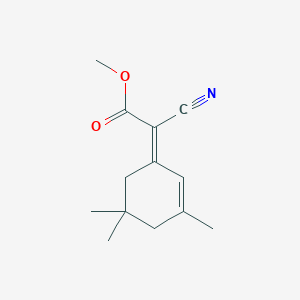
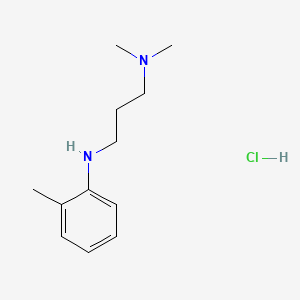
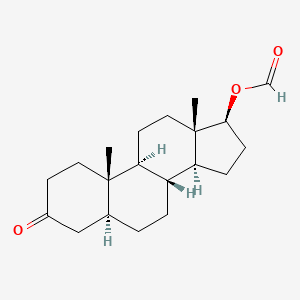
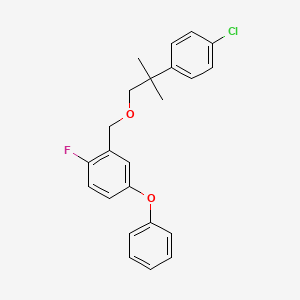


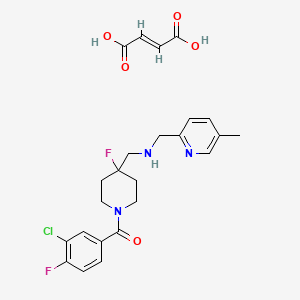
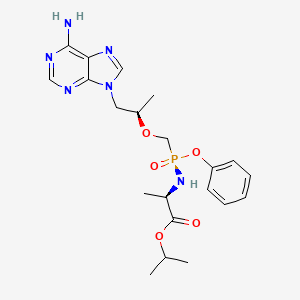

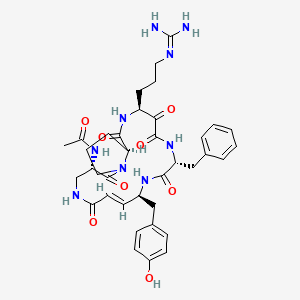
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
